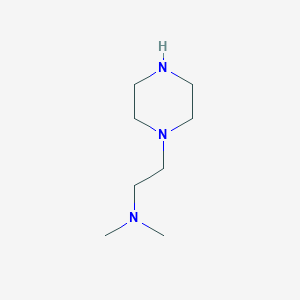1-(2-Dimethylaminoethyl)piperazine
CAS No.: 3644-18-6
Cat. No.: VC2335499
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3644-18-6 |
|---|---|
| Molecular Formula | C8H19N3 |
| Molecular Weight | 157.26 g/mol |
| IUPAC Name | N,N-dimethyl-2-piperazin-1-ylethanamine |
| Standard InChI | InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 |
| Standard InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1CCNCC1 |
| Canonical SMILES | CN(C)CCN1CCNCC1 |
Introduction
Chemical Structure and Properties
1-(2-Dimethylaminoethyl)piperazine consists of a piperazine ring with a dimethylaminoethyl substituent attached to one of the nitrogen atoms. The compound's structure provides it with distinctive chemical properties that make it valuable in various applications.
Basic Chemical Information
The fundamental chemical properties of 1-(2-dimethylaminoethyl)piperazine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 3644-18-6 |
| Molecular Formula | C₈H₁₉N₃ |
| Molecular Weight | 157.26 g/mol |
| Chemical Structure | Six-membered piperazine ring with dimethylaminoethyl substituent |
| MDL Number | MFCD00167969 |
| BRN | 105841 |
The compound features three nitrogen atoms: two within the piperazine ring and one in the dimethylamino group. This nitrogen-rich structure contributes to its basic character and ability to form multiple hydrogen bonds, making it particularly useful in pharmaceutical applications .
Structural Features
The piperazine core of the molecule consists of a six-membered ring with two nitrogen atoms in opposing positions. This structure provides relative rigidity while offering multiple binding sites for interactions with biological targets. The dimethylaminoethyl side chain adds flexibility and additional functionality to the molecule, enhancing its versatility in chemical reactions and biological systems .
The structure allows for multiple points of interaction through hydrogen bonding, which contributes to the compound's water solubility and potential pharmacological properties. The basic nature of the nitrogen atoms also enables the compound to act as a proton acceptor in various chemical reactions .
Physical Properties
Understanding the physical properties of 1-(2-dimethylaminoethyl)piperazine is essential for its handling, storage, and application in various chemical processes.
General Physical Characteristics
1-(2-Dimethylaminoethyl)piperazine is a colorless liquid at room temperature with the following physical properties:
| Physical Property | Value |
|---|---|
| Physical State | Liquid |
| Color | Colorless |
| Boiling Point | 63°C |
| Density | 0.92 g/ml |
| pKa | 9.50±0.28 (Predicted) |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
These physical properties indicate that the compound is relatively volatile with a low boiling point compared to similar compounds. The density less than water suggests it would float if mixed with water .
Synthesis Methods
Several synthetic approaches can be employed to prepare 1-(2-dimethylaminoethyl)piperazine, though the specific methods may vary depending on the desired scale and available starting materials.
General Synthetic Route
Based on the raw materials listed in the search results, a common synthetic approach likely involves the reaction between piperazine and 2-dimethylaminoethyl chloride hydrochloride in the presence of a base:
-
Piperazine reacts with 2-dimethylaminoethyl chloride hydrochloride
-
Potassium carbonate is used as a base to neutralize the hydrochloric acid formed
-
The reaction is typically carried out in a polar solvent such as ethanol or N,N-dimethylformamide
This approach represents a nucleophilic substitution reaction where one of the nitrogen atoms in piperazine acts as a nucleophile, attacking the carbon adjacent to the chlorine in 2-dimethylaminoethyl chloride.
Applications in Medicinal Chemistry
Piperazine derivatives, including 1-(2-dimethylaminoethyl)piperazine, have found significant applications in medicinal chemistry due to their unique structural features and physicochemical properties.
Pharmacological Properties
Piperazine-containing compounds demonstrate a wide range of pharmacological activities. While specific data for 1-(2-dimethylaminoethyl)piperazine is limited in the search results, related piperazine compounds have shown:
-
Anticholinesterase activities, with some derivatives exhibiting significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
-
Potential cardiovascular effects, including antihypertensive, cardiotonic, antiarrhythmic, and antiaggregant properties
-
Various central nervous system activities due to their ability to cross the blood-brain barrier
The presence of multiple nitrogen atoms in 1-(2-dimethylaminoethyl)piperazine likely contributes to these potential pharmacological activities by enabling interactions with various biological targets.
Drug Development Advantages
The piperazine scaffold offers several advantages in drug development:
-
Large polar surface area due to the two opposing nitrogen atoms
-
Relative structural rigidity of the six-membered ring
-
Multiple hydrogen bond acceptors and donors
-
Enhanced water solubility and oral bioavailability
-
Improved ADME (Absorption, Distribution, Metabolism, Excretion) characteristics
These properties make 1-(2-dimethylaminoethyl)piperazine and similar compounds attractive building blocks for pharmaceutical research. The basic nitrogen atoms can be protonated at physiological pH, improving water solubility while maintaining membrane permeability in their unprotonated form.
| Hazard Category | Classification |
|---|---|
| GHS Symbol | GHS05 (Corrosive) |
| Signal Word | Danger |
| Hazard Codes | C (Corrosive), Xi (Irritant) |
| Risk Statements | 34 (Causes burns) |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| WGK Germany | 3 (Severe hazard to waters) |
| NFPA Classification | Irritant |
These classifications indicate that the compound can cause severe skin burns and eye damage, requiring appropriate personal protective equipment during handling .
Transportation Information
For transportation purposes, 1-(2-dimethylaminoethyl)piperazine is classified as:
| Transportation Classification | Code |
|---|---|
| RIDADR | UN 2735 8/PG 3 |
| Hazard Class | 8 (Corrosive substances) |
| Packing Group | 3 |
| HS Code | 29349990 |
These classifications are important for proper shipping and handling in accordance with international regulations for hazardous materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume